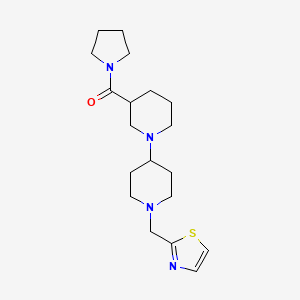
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine, commonly known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PTB is a bipiperidine derivative that has been synthesized using a variety of methods, each with its unique advantages and limitations. In
作用机制
PTB acts as a positive allosteric modulator of the α7 nAChR, which means that it enhances the receptor's function by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. This results in an increase in the receptor's sensitivity to acetylcholine, leading to enhanced neurotransmission. PTB has also been shown to enhance the desensitization of the α7 nAChR, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
PTB has been shown to enhance cognitive performance in animal models, particularly in tasks that involve learning and memory. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of PTB.
实验室实验的优点和局限性
One of the advantages of PTB is that it has been shown to enhance cognitive performance in animal models, making it a potentially useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of PTB is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on PTB. One area of research could focus on further elucidating the mechanism of action of PTB and its effects on the α7 nAChR. Another area of research could involve studying the safety and efficacy of PTB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing new compounds that are based on the structure of PTB and that have improved properties such as increased potency and selectivity for the α7 nAChR.
合成方法
PTB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-bromoacetylthiazole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to yield PTB. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
科学研究应用
PTB has been shown to have potential applications in medical research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes such as learning and memory, attention, and synaptic plasticity. PTB has been shown to enhance the function of the α7 nAChR, leading to improved cognitive performance in animal models. It has also been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c24-19(22-8-1-2-9-22)16-4-3-10-23(14-16)17-5-11-21(12-6-17)15-18-20-7-13-25-18/h7,13,16-17H,1-6,8-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLIGXNAVPHRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylcarbonyl)-1'-(1,3-thiazol-2-ylmethyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
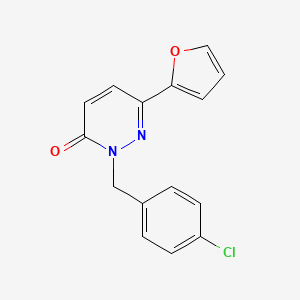
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
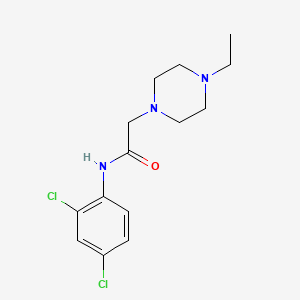

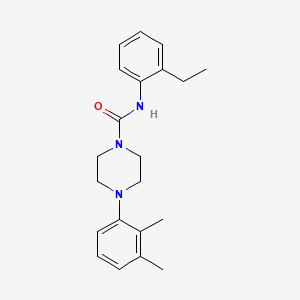
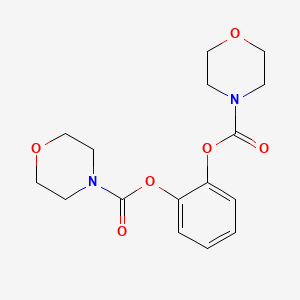
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)